2-(4-Chlorophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate
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Overview
Description
- It contains a benzofuran ring system, which consists of a fused benzene ring and a furan ring.
- The compound’s structure includes a chlorophenyl group and an oxoethyl ester functionality.
2-(4-Chlorophenyl)-2-oxoethyl 1-benzofuran-2-carboxylate: is a synthetic organic compound with the chemical formula .
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound in my search results.
- chemists often use various reactions, such as Friedel-Crafts acylation or esterification, to synthesize benzofuran derivatives. Further research would be needed to identify specific methods for this compound.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including:
Esterification: The oxoethyl group can react with an alcohol to form the ester.
Substitution Reactions: The chlorophenyl group can participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Reduction or Oxidation: Depending on reaction conditions, it may undergo reduction (e.g., using hydrogenation) or oxidation (e.g., using strong oxidizing agents).
- Common reagents used in these reactions include Lewis acids (for Friedel-Crafts acylation), nucleophiles (for substitution), and reducing agents (for reduction).
Scientific Research Applications
- Benzofuran derivatives have diverse applications:
Medicinal Chemistry: Some benzofuran compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: Researchers study these compounds for their potential as enzyme inhibitors or modulators.
Industry: Benzofurans are used as intermediates in the synthesis of other organic compounds.
Mechanism of Action
- The specific mechanism of action for this compound would depend on its biological target.
- It could interact with enzymes, receptors, or other cellular components.
- Further research is needed to understand its precise mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons for this specific compound, other benzofuran derivatives exist.
- For example, some related compounds include 5-bromo-1-benzofuran-2-yl derivatives and 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4/c18-13-7-5-11(6-8-13)14(19)10-21-17(20)16-9-12-3-1-2-4-15(12)22-16/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYRGOOKOJLMKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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